Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate
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Overview
Description
Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes. The compound’s bipyridine structure allows it to form stable complexes with transition metals, which can then participate in redox reactions and other catalytic processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its planar structure and strong coordination with metal ions.
4,4’-Bipyridine: Used in electrochromic devices and molecular machines.
3,3’-Bipyridine: Less common but has unique structural properties.
Uniqueness: Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Biological Activity
Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bipyridine structure with a methyl group and a carboxylate functional group. The molecular formula is C12H12N2O2, and it has a molecular weight of approximately 220.24 g/mol. The presence of the carboxylate group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. A study on related bipyridine compounds demonstrated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 62.5 to 93.7 μg/mL against pathogens such as E. coli and S. aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.
Neuroprotective Effects
Bipyridine derivatives have also been investigated for their neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit oxidative stress-induced cell death in neuronal models . This suggests that this compound could potentially exhibit neuroprotective effects through mechanisms involving the inhibition of apoptotic pathways and oxidative stress modulation.
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
- Structure-Activity Relationship (SAR) :
- Docking Studies :
Data Table: Biological Activities of Bipyridine Derivatives
Properties
CAS No. |
1346686-66-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 5-(4-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-4-15-12(5-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
InChI Key |
NXDDWVTXYHIXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)OC |
Origin of Product |
United States |
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